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molecular formula C10H14BrNO2 B8717148 (5-Bromo-4-isobutoxypyridin-2-yl)methanol

(5-Bromo-4-isobutoxypyridin-2-yl)methanol

Cat. No. B8717148
M. Wt: 260.13 g/mol
InChI Key: OXEXPZQMODDPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181186B2

Procedure details

A mixture of 5-bromo-4-isobutoxy-2-methylpyridine 1-oxide (3.40 g) and acetic anhydride (50 mL) was stirred at 80° C. for 1 hr. The solvent in the reaction mixture was evaporated under reduced pressure, and the residue was dissolved in THF (50 mL) and methanol (25 mL). 1N Aqueous sodium hydroxide solution (50 mL) was added to the obtained solution, and the reaction mixture was stirred at room temperature for 15 min. 1N Hydrochloric acid (50 mL) was added to the reaction mixture at 0° C., and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (2.20 g) as a pale-yellow oil.
Name
5-bromo-4-isobutoxy-2-methylpyridine 1-oxide
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:10][CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:4][C:5]([CH3:9])=[N+:6]([O-])[CH:7]=1.C(OC(=O)C)(=[O:17])C>>[Br:1][C:2]1[C:3]([O:10][CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:4][C:5]([CH2:9][OH:17])=[N:6][CH:7]=1

Inputs

Step One
Name
5-bromo-4-isobutoxy-2-methylpyridine 1-oxide
Quantity
3.4 g
Type
reactant
Smiles
BrC=1C(=CC(=[N+](C1)[O-])C)OCC(C)C
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent in the reaction mixture was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in THF (50 mL)
ADDITION
Type
ADDITION
Details
1N Aqueous sodium hydroxide solution (50 mL) was added to the obtained solution
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
1N Hydrochloric acid (50 mL) was added to the reaction mixture at 0° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)CO)OCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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